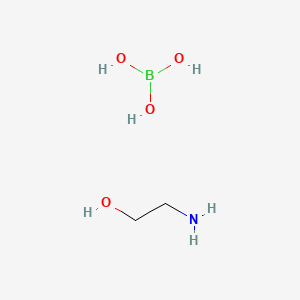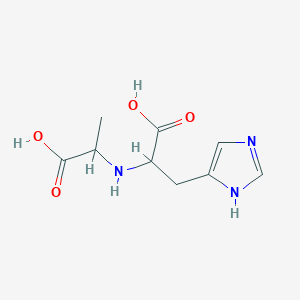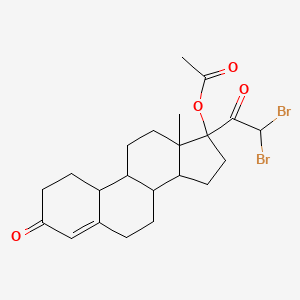
Rustoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rustoside can be synthesized through various methods. One common approach involves the extraction of the compound from plant sources. The extraction process typically involves dissolving the plant material in an organic solvent, followed by purification steps such as crystallization . Another method involves the use of urea or polyethylene glycol to enhance the water solubility of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale extraction from plant materials. The process involves the use of solvents and purification techniques to isolate the compound in its pure form. Advanced encapsulation methods, such as nanoparticles and colloidal systems, are also employed to preserve the biological activity of this compound during production .
Análisis De Reacciones Químicas
Types of Reactions: Rustoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives with enhanced antioxidant properties .
Aplicaciones Científicas De Investigación
Rustoside has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its ability to interact with free radicals. It is also used as a model compound for studying the behavior of flavonoids in different chemical environments .
Biology: In biological research, this compound is investigated for its potential to reduce inflammation and oxidative stress. It has been shown to inhibit the production of inflammatory cytokines, making it a valuable compound for studying inflammatory diseases .
Medicine: In medicine, this compound is used for its therapeutic properties. It has been studied for its potential to treat conditions such as varicose veins, hemorrhoids, and edema. Additionally, this compound has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells .
Industry: In the food and beverage industry, this compound is used as a natural food additive and flavor enhancer. Its antioxidant properties make it a valuable natural preservative. In the cosmetics industry, this compound is used for its anti-inflammatory and antioxidant effects, helping to protect the skin from damage caused by free radicals .
Mecanismo De Acción
Rustoside exerts its effects through multiple mechanisms:
Antioxidant Activity: this compound acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative damage. This activity is crucial for preventing various diseases, including cancer and heart disease .
Anti-inflammatory Effects: this compound inhibits the production of inflammatory cytokines, reducing inflammation in the body. This mechanism is beneficial for treating inflammatory conditions such as arthritis and cardiovascular diseases .
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and oxidative stress. For example, it can inhibit calmodulin-dependent enzymes, influencing cell membrane permeability and intracellular processes .
Comparación Con Compuestos Similares
Rustoside is unique among flavonoids due to its specific glycoside structure, which combines the flavonol quercetin with the disaccharide rutinose . Similar compounds include:
Quercetin: A flavonol with similar antioxidant and anti-inflammatory properties but lacks the rutinose sugar moiety.
Kaempferol: Another flavonoid with antioxidant properties but differs in its glycoside structure.
Myricetin: A flavonoid with strong antioxidant activity but a different glycoside composition.
This compound’s unique structure contributes to its distinct biological activities and therapeutic potential, making it a valuable compound for various applications.
Propiedades
Número CAS |
83144-68-7 |
|---|---|
Fórmula molecular |
C26H28O15 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2 |
Clave InChI |
RXAXTTGJEMODPY-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


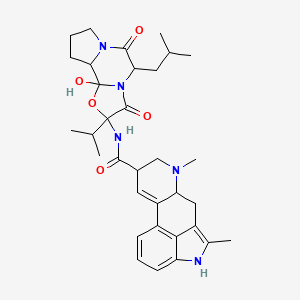
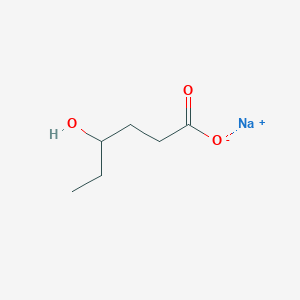
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
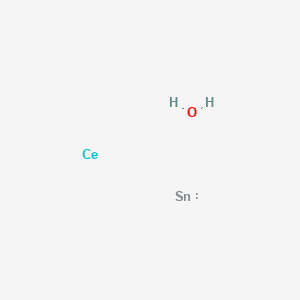

![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
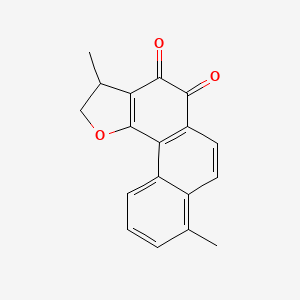
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
